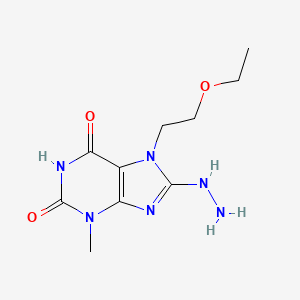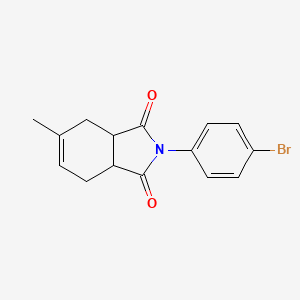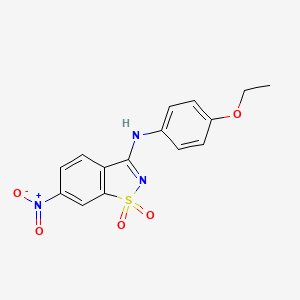![molecular formula C23H19N3O3 B5229114 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as BMQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The exact mechanism of action of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition to its anti-cancer effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to possess anti-viral properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to possess anti-viral properties.
实验室实验的优点和局限性
7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. It has also been extensively studied for its potential therapeutic applications. However, there are some limitations to using this compound in lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol. One area of research is to further investigate its anti-cancer properties and to determine the exact mechanism of action. Another area of research is to investigate its potential as an anti-inflammatory and anti-viral agent. In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. Finally, there is a need for more research on the safety and toxicity of this compound, particularly at higher concentrations.
合成方法
The synthesis of 7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol involves the reaction of 2-methyl-8-quinolinol with 2-chloropyridine-3-carbaldehyde in the presence of sodium hydride and 1,3-benzodioxole-5-boronic acid. The reaction results in the formation of this compound with a yield of 72%. The purity of the synthesized compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol has been extensively studied for its potential therapeutic applications. In particular, its anti-cancer properties have been the subject of numerous studies. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory and anti-viral properties.
属性
IUPAC Name |
7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-5-6-15-7-9-17(23(27)22(15)25-14)21(26-20-4-2-3-11-24-20)16-8-10-18-19(12-16)29-13-28-18/h2-12,21,27H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDNPHLIHHAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)

![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)

![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)
